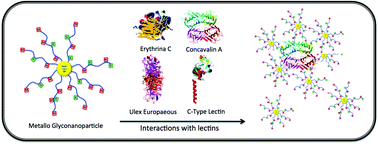Glyconanoparticles and their interactions with lectins
Polymer Chemistry Pub Date: 2015-03-02 DOI: 10.1039/C5PY00089K
Abstract
Recent progress in nanobiotechnology has allowed the use of glycans and their conjugates as biofunctional molecules for many biological and biomedical applications. Therefore, specific interactions of carbohydrate-binding proteins (lectins) are continuously being elucidated for a deep understanding of their functions and the precise mechanism of their association with specific ligands. New generations of glyconanoparticles with outstanding features that present carbohydrates in a multivalent manner and locally in high concentrations have been showing promise of establishing the glycan code and functioning as a glycan mimic. In the first part of this review article, different types of lectins have been summarised and their main properties highlighted. In the second part, recent successful examples of glyconanoparticles formed of synthetic polymers and in most cases, conjugated with metals, have been discussed in terms of their synthesis and interactions with lectins.


Recommended Literature
- [1] Hydroxyapatite doped CeO2 nanoparticles: impact on biocompatibility and dye adsorption properties†
- [2] Inside front cover
- [3] First principles investigation on Na-ion storage in two-dimensional boron-rich B2N, B3N, and B5N†
- [4] Tissue-mimetic hybrid bioadhesives for intervertebral disc repair†
- [5] Back cover
- [6] ENDOR study of a thiocytosine oxidation product in cytosine monohydrate crystals doped with 2-thiocytosine, X-irradiated at 15 K
- [7] A non-fullerene electron acceptor based on central carbazole and terminal diketopyrrolopyrrole functionalities for efficient, reproducible and solution-processable bulk-heterojunction devices†
- [8] Efficient hydrolysis of cellulose into glucose over sulfonated polynaphthalene (SPN) and rapid determination of glucose using positive corona discharge ion mobility spectrometry†
- [9] Identifying reactive intermediates by mass spectrometry
- [10] Synthesis, crystal structures, and luminescence properties of seven tripodal imidazole-based Zn/Cd(ii) coordination polymers induced by tricarboxylates†

Journal Name:Polymer Chemistry
Research Products
-
CAS no.: 17117-21-4









